

2-sulfoterephthalic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 2-sulfoterephthalic Acid

Cat. No.: B8772342

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An In-depth Technical Guide to 2-Sulfoterephthalic Acid

This guide provides comprehensive technical information on **2-sulfoterephthalic acid** and its monosodium salt, tailored for researchers, scientists, and professionals in drug development. It covers key chemical data, detailed synthesis protocols, and known biological activities.

Chemical Identification and Properties

2-Sulfoterephthalic acid and its monosodium salt are distinct compounds with different identifiers and molecular weights. The monosodium salt is more commonly referenced in commercial and research databases.

Table 1: Physicochemical Properties of **2-Sulfoterephthalic Acid** and its Monosodium Salt

Property	2-Sulfoterephthalic Acid	Monosodium 2-Sulfoterephthalate
CAS Number	4991-22-4 (less common)	19089-60-2[1][2][3]
Molecular Formula	C ₈ H ₆ O ₇ S	C ₈ H ₅ NaO ₇ S[4][5]
Molecular Weight	246.20 g/mol	268.18 g/mol [5]
Synonyms	Not specified	Sodium 2,5-dicarboxybenzenesulfonate[6]
Physical Form	Pale yellow product[7]	White to yellow solid[3]
Melting Point	244-249 °C[7]	>300 °C

Synthesis Protocols

Detailed methodologies for the synthesis of **2-sulfoterephthalic acid** are outlined below. These protocols are based on established laboratory procedures.

Protocol 1: Sulfonation with Oleum and Mercury Catalyst

This protocol describes the synthesis of **2-sulfoterephthalic acid** from terephthalic acid using oleum with a mercury catalyst.[7]

Materials:

- Terephthalic acid (100 g)
- Oleum (190 g, 27-33%)
- Mercury (2.7 g)
- Ice cold water (132 ml)
- Charcoal
- Gaseous hydrogen chloride

- Acetic acid
- n-Butanol
- Deionized water
- Phosphorus pentoxide (P_2O_5)

Equipment:

- 500 ml 3-neck flask
- Air condenser with Drierite tube
- Stirrer
- Thermometer
- Beaker
- Filtration apparatus
- Vacuum desiccator
- pH meter or indicator

Procedure:

- **Reaction Setup:** In a 500 ml 3-neck flask equipped with an air condenser, stirrer, and thermometer, charge terephthalic acid (100 g), oleum (190 g), and mercury (2.7 g).
- **Sulfonation:** Stir the light brown solution at 255-260 °C for 7 hours. The mixture will turn dark brown.
- **Cooling and Precipitation:** Cool the reaction mixture overnight to room temperature, allowing a precipitate to form.
- **Quenching:** Very slowly and portion-wise, pour the mixture into a beaker of ice-cold water (132 ml) to form a homogenous solution.

- Crystallization: Upon cooling, a precipitate will form. Allow the mixture to stand for 2 hours.
- Filtration: Filter the precipitate.
- Decolorization: Dissolve the solid acid in 750 ml of hot water, add charcoal, and reflux for 35 minutes.
- Hot Filtration: Filter the hot solution through a pad of celite.
- Second Precipitation: Cool the filtrate in an ice bath and saturate with gaseous hydrogen chloride for 1 hour to precipitate the product.
- Drying: Collect the precipitate by filtration and dry over P_2O_5 in a vacuum desiccator for 48 hours.
- Recrystallization: For further purification, recrystallize the product three times from acetic acid. The material (61 g, 41% yield) should have a melting point of 244-249 °C.[\[7\]](#)

Protocol 2: Sulfonation with a Metal Chloride Catalyst

This method provides an alternative synthesis route using a metal chloride catalyst, which can be more environmentally friendly than mercury.

Materials:

- Terephthalic acid or its ester
- Sulfonating agent (e.g., fuming sulfuric acid or sulfuric anhydride)
- Metal chloride catalyst (e.g., iron chloride, copper chloride)
- Water
- Anhydrous sodium carbonate (for salt formation)

Equipment:

- Reaction flask (e.g., 1-liter 4-necked flask)

- Stirrer
- Heating and cooling system
- Filtration apparatus

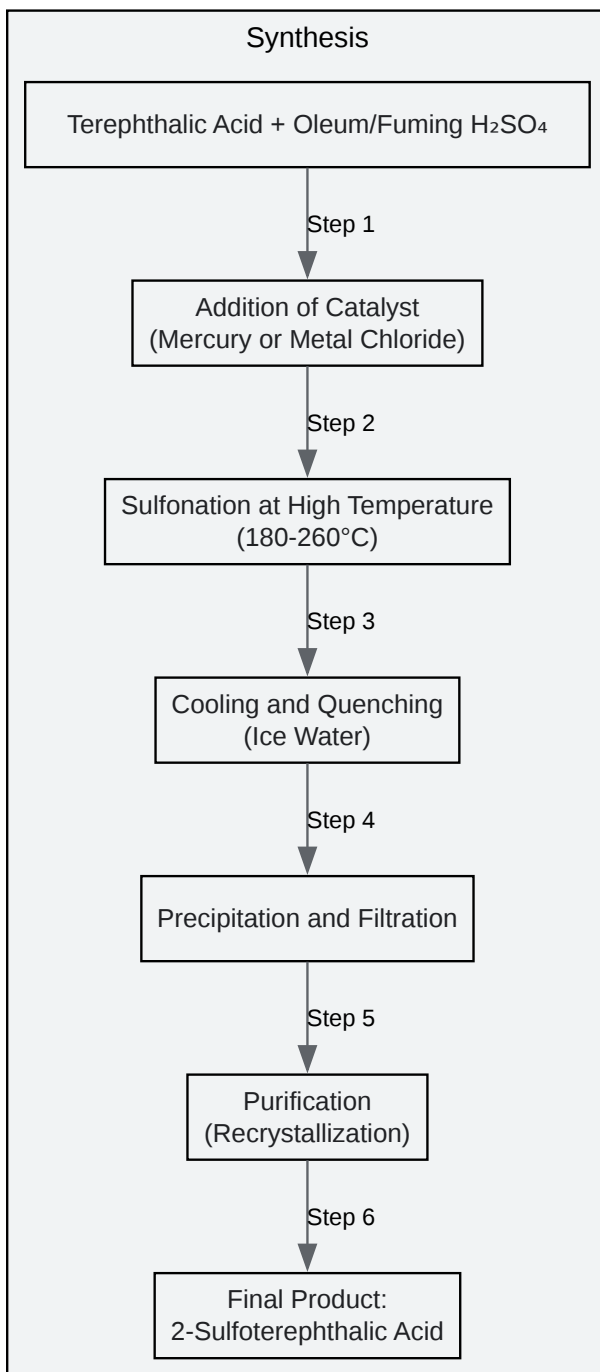
Procedure:

- **Reaction Setup:** In a 1-liter 4-necked flask, add terephthalic acid (166.0 g, 1.0 mol) and copper chloride (3.2 g).
- **Addition of Sulfonating Agent:** With stirring, add 603.0% fuming sulfuric acid (533.0 g, 4.0 mol) over 1 hour.
- **Reaction:** Raise the temperature and conduct the reaction at 180 °C for 16 hours.
- **Cooling:** Cool the reaction liquid to approximately 60 °C.
- **Precipitation and Washing:** Gradually pour the reaction solution into 1,000 g of water and cool to 5 °C. The precipitate is then separated by filtration, washed with water, and dried to yield sulfoterephthalic acid.
- **Formation of Sodium Salt (Optional):** To form the sodium salt, the reaction solution can be treated with anhydrous sodium carbonate.

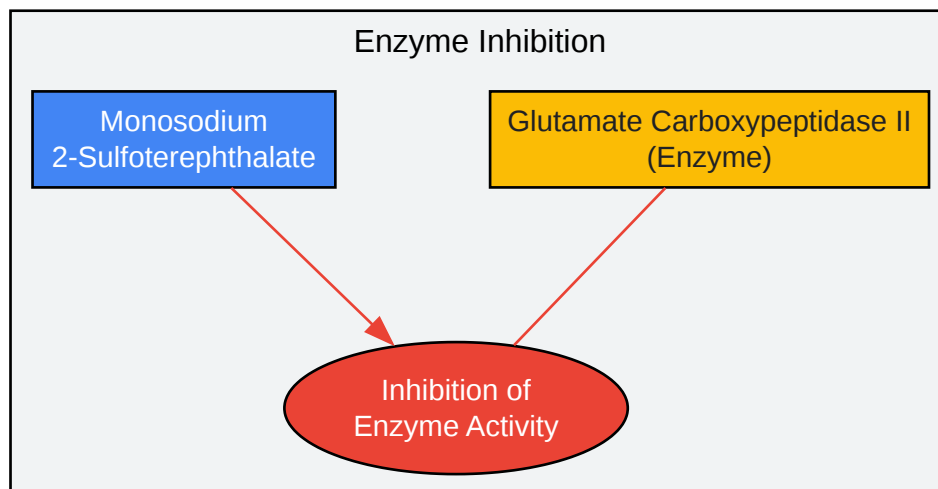
Experimental and Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-sulfoterephthalic acid**.

Synthesis Workflow of 2-Sulfoterephthalic Acid



Inhibitory Action of Monosodium 2-Sulfoterephthalate



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